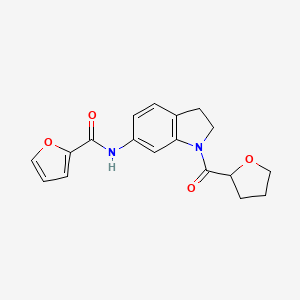

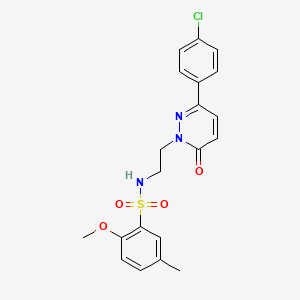

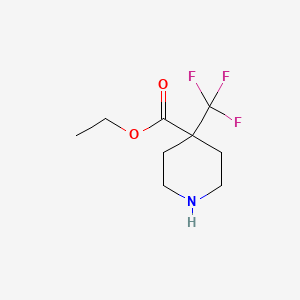

![molecular formula C23H18Cl2N2O4S B2710337 4-(benzenesulfonyl)-N-benzyl-2-[(2,4-dichlorophenoxy)methyl]-1,3-oxazol-5-amine CAS No. 314748-04-4](/img/structure/B2710337.png)

4-(benzenesulfonyl)-N-benzyl-2-[(2,4-dichlorophenoxy)methyl]-1,3-oxazol-5-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a complex organic molecule that contains several functional groups, including a benzenesulfonyl group, a benzyl group, a dichlorophenoxy group, and an oxazole group. These groups are common in many organic compounds and can participate in various chemical reactions .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving nucleophilic substitution or coupling reactions .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its functional groups. The benzenesulfonyl and benzyl groups are likely to contribute to the compound’s aromaticity, while the oxazole group could introduce heterocyclic characteristics .Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For instance, the benzenesulfonyl group is often involved in substitution reactions, while the oxazole group can participate in ring-opening reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility could be affected by the polarity of its functional groups, and its melting and boiling points could be influenced by the strength of intermolecular forces .Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Activities

Synthesis of Triazole Derivatives

Novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives and other related compounds were synthesized from various ester ethoxycarbonylhydrazones with primary amines. This synthesis process included the creation of Schiff base derivatives and Mannich base derivatives, demonstrating a method for generating compounds with potential antimicrobial activities. Some of these newly synthesized compounds showed good to moderate activities against test microorganisms, highlighting the potential for creating effective antimicrobial agents through chemical synthesis (Bektaş et al., 2007).

Quinazolinone Derivatives for Antimicrobial Activity

Another research focus was on synthesizing novel quinazolinone derivatives with antimicrobial properties. This involved preparing specific phenyl-4-methylbenzenesulfonate compounds and reacting them with primary aromatic and heterocyclic amines. These compounds were evaluated for their antimicrobial activities, showcasing a diverse approach to combatting microbial resistance through chemical innovation (Habib et al., 2013).

Chemical Reactions and Molecular Interactions

Nucleophilic Reactions of Benzenesulfonyloxy Compounds

Research on the reactions of 3-benzenesulfonyloxy compounds with nucleophilic reagents revealed insights into the formation of various heterocyclic compounds. This work illustrates the reactivity of such compounds with different nucleophiles, leading to a variety of potential applications in synthesizing novel chemical entities with specific functional properties (Hamby & Bauer, 1987).

Steric Hindrance in Benzenesulfonyl Compounds

Another study focused on synthesizing sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride. This research not only provided structural characterization of these compounds through X-ray crystallography but also discussed their kinetic behaviors, offering a foundation for understanding how steric effects influence chemical reactivity and potential applications in more complex chemical syntheses (Rublova et al., 2017).

Wirkmechanismus

Benzenesulfonyl compounds

The benzenesulfonyl group in the compound is a common moiety in medicinal chemistry, known for its role in forming sulfonamide bonds. Sulfonamides are known to inhibit carbonic anhydrase, an enzyme involved in the regulation of pH and fluid balance in the body .

Dichlorophenoxy compounds

The 2,4-dichlorophenoxy group is a component of certain herbicides, such as 2,4-dichlorophenoxyacetic acid (2,4-D). These compounds act as synthetic auxins, disrupting plant growth by causing uncontrolled cell division .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-(benzenesulfonyl)-N-benzyl-2-[(2,4-dichlorophenoxy)methyl]-1,3-oxazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18Cl2N2O4S/c24-17-11-12-20(19(25)13-17)30-15-21-27-23(32(28,29)18-9-5-2-6-10-18)22(31-21)26-14-16-7-3-1-4-8-16/h1-13,26H,14-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWKCHVIMQOHZBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=C(N=C(O2)COC3=C(C=C(C=C3)Cl)Cl)S(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18Cl2N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(benzenesulfonyl)-N-benzyl-2-[(2,4-dichlorophenoxy)methyl]-1,3-oxazol-5-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

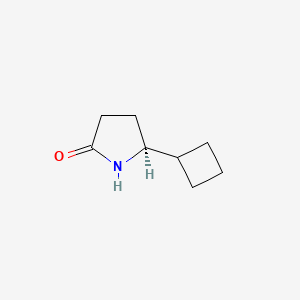

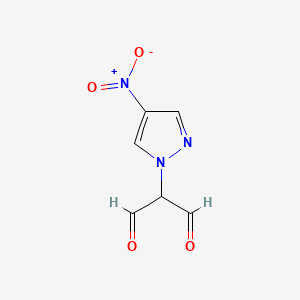

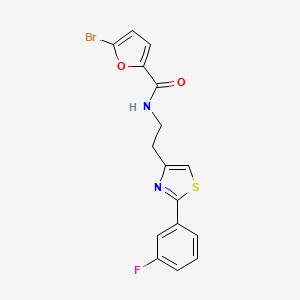

![1-((2-((3-acetylphenyl)amino)-2-oxoethyl)thio)-N-(sec-butyl)-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2710259.png)

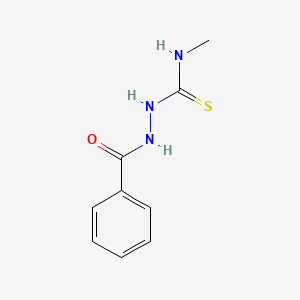

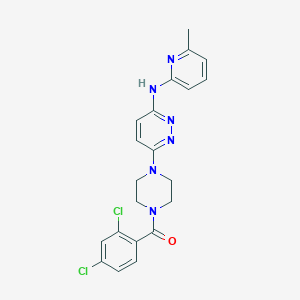

![N-(1,3-benzodioxol-5-ylmethyl)-4-{[6-{[2-(butylamino)-2-oxoethyl]thio}-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]methyl}benzamide](/img/structure/B2710267.png)

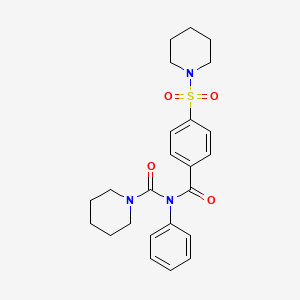

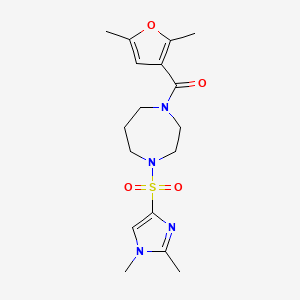

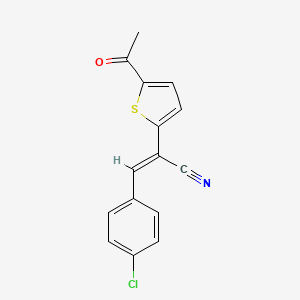

![2-((6-(Benzo[d][1,3]dioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2710276.png)